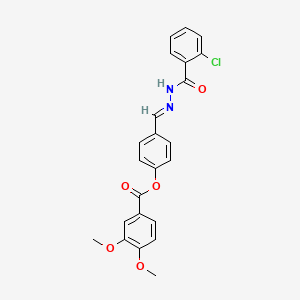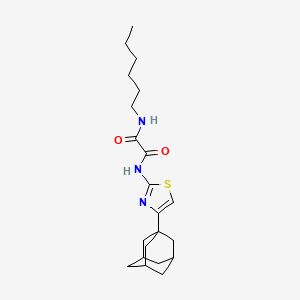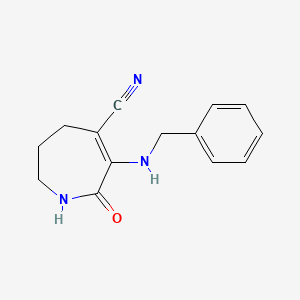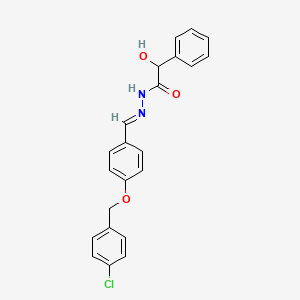
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C21H13Cl3N2O3. It belongs to the class of benzoylcarbohydrazones and contains both aromatic and carbonyl functional groups.
Structure: The compound consists of a phenyl ring substituted with a 3,4-dimethoxybenzoate group and a hydrazono group attached to the phenyl ring via a chlorobenzoyl moiety.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between 3,4-dimethoxybenzoic acid and 2-chlorobenzoyl chloride, followed by the addition of hydrazine hydrate to form the hydrazide intermediate. Finally, the hydrazide reacts with phenyl isocyanate to yield the target compound.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., dichloromethane or chloroform) with appropriate catalysts.
Industrial Production: While industrial-scale production details are scarce, researchers often synthesize this compound in the laboratory for specific applications.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like hydrazine hydrate, phenyl isocyanate, and chlorobenzoyl chloride are essential for its synthesis.
Major Products: The primary product is the target compound itself, but by-products may form during the synthetic process.
Applications De Recherche Scientifique
Biology: Its biological activity (if any) remains an area of investigation.
Medicine: No specific medical applications are well-documented.
Industry: Limited information exists regarding industrial applications.
Mécanisme D'action
- Unfortunately, detailed information on its mechanism of action is lacking. Further research is needed to understand its interactions with biological targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Numéro CAS |
478630-10-3 |
|---|---|
Formule moléculaire |
C23H19ClN2O5 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-12-9-16(13-21(20)30-2)23(28)31-17-10-7-15(8-11-17)14-25-26-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+ |
Clé InChI |
XAQBAWDTOUEUHP-AFUMVMLFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)

![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)


![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)


![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)


